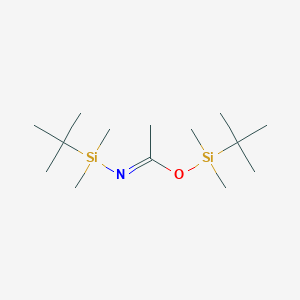

N,O-Bis(tert-butyldimethylsilyl)acetamide

Descripción

Contextual Significance of Silylation in Advanced Organic Synthesis

Silylation is a chemical process that involves the introduction of a silyl (B83357) group (typically of the structure -SiR₃) into a molecule by replacing a reactive hydrogen atom, often on a hydroxyl (-OH), amine (-NH₂), or carboxyl (-COOH) group. cfsilicones.comfiveable.me This transformation is critical in multi-step organic synthesis for several reasons. Primarily, it serves as a protection strategy. researchgate.net Many organic reactions require conditions, such as the presence of strong bases or nucleophiles, that would otherwise react with sensitive functional groups like alcohols. masterorganicchemistry.com By converting an alcohol to a silyl ether, its acidic proton is removed and its nucleophilicity is masked, preventing unwanted side reactions and thereby increasing reaction yields. cfsilicones.com

The resulting silyl ethers exhibit enhanced stability towards a variety of reagents and reaction conditions. cfsilicones.com This stability allows chemists to perform a broader range of chemical modifications on other parts of the molecule with high selectivity. cfsilicones.com The choice of the specific silyl group allows for fine-tuning of this stability, a crucial aspect in complex syntheses requiring sequential deprotection steps. Furthermore, the introduction of bulky silyl groups can influence the stereochemical outcome of reactions by sterically shielding one face of a molecule. researchgate.net Once the desired transformations are complete, the silyl protecting group can be selectively and efficiently removed under mild conditions, regenerating the original functional group. fiveable.me This strategic protection and deprotection are indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials. numberanalytics.comhighfine.com

Evolution of Silylating Reagents for Hydroxyl Protection

The history of silylating reagents for the protection of hydroxyl groups reflects a continuous drive for greater selectivity, stability, and versatility. Early efforts in organosilicon chemistry utilized relatively simple reagents, with trimethylsilyl (B98337) (TMS) being the first major silyl group employed. colostate.edu Reagents like chlorotrimethylsilane (B32843) (TMSCl) and hexamethyldisilazane (B44280) (HMDS) were among the first to be widely used. fiveable.me While effective, TMS ethers were found to be quite labile, particularly to acidic conditions, limiting their application in more complex, multi-step syntheses. chem-station.com

This limitation spurred the development of more robust silyl groups with increased steric bulk around the silicon atom. The introduction of the tert-butyldimethylsilyl (TBDMS or TBS) group by E.J. Corey in the early 1970s was a significant milestone. researchgate.net TBDMS ethers showed markedly increased stability to a wider range of conditions compared to TMS ethers, yet could still be cleaved selectively, often using a source of fluoride (B91410) ions like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.comchem-station.com This enhanced stability and selective removal made the TBDMS group a workhorse in organic synthesis. numberanalytics.com

Following this, an array of other silyl groups were developed to offer a spectrum of stabilities. These include the triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) groups. highfine.comnih.gov The relative stability of these silyl ethers allows chemists to protect multiple hydroxyl groups in a single molecule and then remove them selectively, a strategy known as orthogonal protection. nih.gov The evolution also extended to the type of silylating agent. While silyl chlorides are common, more reactive reagents like silyl triflates (e.g., TBSOTf) were developed to silylate sterically hindered alcohols that react sluggishly with the corresponding chlorides. highfine.comwikipedia.org

Table 1: Comparison of Common Silyl Protecting Groups for Alcohols

| Silyl Group | Abbreviation | Common Reagent | Relative Acid Stability | Key Features |

|---|---|---|---|---|

| Trimethylsilyl | TMS | TMSCl | Low | Very labile; used for temporary protection or for highly hindered alcohols. chem-station.com |

| Triethylsilyl | TES | TESCl | Moderate | More stable than TMS. |

| tert-Butyldimethylsilyl | TBDMS / TBS | TBDMSCl, TBDMSOTf | Good | Widely used due to good balance of stability and ease of removal. chem-station.com |

| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf | High | Very bulky, offering high stability and selective protection of less hindered alcohols. highfine.com |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | Very High | Extremely stable to acid; often used for protection that needs to survive many steps. highfine.com |

Structure

3D Structure

Propiedades

IUPAC Name |

[tert-butyl(dimethyl)silyl] (1E)-N-[tert-butyl(dimethyl)silyl]ethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H33NOSi2/c1-12(15-17(8,9)13(2,3)4)16-18(10,11)14(5,6)7/h1-11H3/b15-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPQBAQQJIQJLY-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\[Si](C)(C)C(C)(C)C)/O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NOSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,o Bis Tert Butyldimethylsilyl Acetamide

Established Synthetic Pathways to the Compound

The primary and most established method for the synthesis of N,O-bis(silyl)acetamides involves the reaction of acetamide (B32628) with a corresponding silyl (B83357) chloride in the presence of a base. While specific literature detailing the synthesis of N,O-Bis(tert-butyldimethylsilyl)acetamide is not as widespread as for its trimethylsilyl (B98337) analogue (BSA), the synthetic pathway can be confidently inferred from the well-documented synthesis of BSA.

CH3C(O)NH2 + 2 (CH3)3CSi(CH3)2Cl + 2 (C2H5)3N → CH3C(OSi(CH3)2C(CH3)3)NSi(CH3)2C(CH3)3 + 2 (C2H5)3N·HCl

The reaction is typically carried out in an inert solvent to facilitate the reaction and subsequent workup. The choice of solvent can influence the reaction rate and yield. Due to the increased steric hindrance of the tert-butyldimethylsilyl group compared to the trimethylsilyl group, reaction conditions may require higher temperatures or longer reaction times to achieve complete disilylation.

Table 1: General Reaction Parameters for the Synthesis of this compound

| Parameter | Description |

|---|---|

| Starting Material | Acetamide |

| Silylating Agent | tert-Butyldimethylsilyl chloride |

| Base | Triethylamine (B128534) |

| Solvent | Dichloromethane, Toluene, or Tetrahydrofuran (B95107) |

| Stoichiometry | Typically, a slight excess of the silylating agent and base is used relative to acetamide. |

| Temperature | Room temperature to reflux, depending on the solvent. |

| Reaction Time | Several hours to overnight, monitored by techniques such as GC or TLC. |

| Workup | Filtration of the triethylamine hydrochloride salt followed by distillation of the product. |

Advancements and Optimization Strategies in Reagent Synthesis

Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness. Key areas for optimization include the choice of base, solvent, and the potential use of catalysts.

The selection of the base is critical. While triethylamine is commonly used, other non-nucleophilic bases can be employed. The efficiency of the base in scavenging HCl and its solubility properties in the chosen solvent can impact the reaction.

The solvent plays a significant role in the reaction kinetics and the ease of product purification. A solvent that allows for a higher reaction temperature can decrease the reaction time, which is particularly relevant for the sterically hindered tert-butyldimethylsilyl group.

For the analogous synthesis of BSA, catalytic amounts of substances like imidazole (B134444) or dimethylaniline have been shown to accelerate the reaction. google.com It is plausible that similar catalytic strategies could be effective for the synthesis of this compound, potentially allowing for milder reaction conditions and improved yields.

Table 2: Potential Optimization Parameters for the Synthesis of this compound

| Parameter | Options and Considerations |

|---|---|

| Base | Triethylamine, Diisopropylethylamine, Pyridine. The choice may depend on steric compatibility and basicity. |

| Solvent | Toluene (higher boiling point), Dichloromethane (ease of removal), Tetrahydrofuran (good solubility). |

| Catalyst | Imidazole, 4-Dimethylaminopyridine (DMAP). Catalysts can potentially enhance the rate of silylation. |

| Temperature Control | Precise temperature control is important to manage the exothermicity of the reaction and prevent side reactions. |

| Purification | Fractional distillation under reduced pressure is the standard method for obtaining high-purity product. |

Methodological Considerations for Preparative Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to a preparative or industrial scale introduces several important considerations. These are largely analogous to the large-scale production of other silylating agents like BSA. google.com

One of the primary concerns is the management of the reaction exotherm. The reaction of the silyl chloride with acetamide in the presence of a base is exothermic, and on a large scale, efficient heat dissipation is crucial to maintain control over the reaction and prevent runaway reactions. This is typically achieved through the use of jacketed reactors with controlled cooling and the slow, controlled addition of the silylating agent.

The handling of large quantities of materials necessitates robust and safe procedures. Tert-butyldimethylsilyl chloride is a moisture-sensitive and corrosive solid, and appropriate handling precautions are necessary. Triethylamine is a flammable and volatile liquid.

On a preparative scale, the efficiency of the filtration step to remove the hydrochloride salt of the base is important for the purity of the crude product. The final purification by vacuum distillation must be carefully controlled to separate the desired product from any unreacted starting materials, monosilylated intermediates, and solvent, especially given the relatively high boiling point of this compound. For the large-scale synthesis of BSA, reaction in a 1000L kettle has been described, which involves the carefully controlled addition of trimethylchlorosilane to a mixture of acetamide, triethylamine, and catalysts. google.com A similar setup would be anticipated for the preparative scale synthesis of its tert-butyldimethylsilyl counterpart.

Reactivity and Reaction Mechanisms of N,o Bis Tert Butyldimethylsilyl Acetamide in Silylation

General Principles of Silylation Mediated by N,O-Bis(tert-butyldimethylsilyl)acetamide

Silylation is a chemical process where a silyl (B83357) group, in this case, a tert-butyldimethylsilyl group, replaces an active hydrogen atom in a molecule. sigmaaldrich.com This derivatization technique is widely employed to protect sensitive functional groups, increase the volatility of compounds for gas chromatography, or to enhance solubility in nonpolar solvents. sigmaaldrich.comwikipedia.org The general reaction involves the nucleophilic attack of a heteroatom (such as oxygen, nitrogen, or sulfur) on the silicon atom of the silylating agent. sigmaaldrich.com

This compound is a highly reactive silyl donor. chemicalbook.com The driving force for the reaction is the formation of a stable, neutral byproduct, N-(tert-butyldimethylsilyl)acetamide, and the desired silylated product. wikipedia.org The reactivity of BDA stems from the presence of two TBDMS groups attached to the acetamide (B32628) backbone, one on the oxygen and one on the nitrogen. This arrangement makes the silicon atoms highly susceptible to nucleophilic attack. The general order of reactivity for silylation of various functional groups is typically alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com

The silylation reaction with BDA is generally considered to proceed through a bimolecular transition state. sigmaaldrich.com The substrate's nucleophilicity and steric hindrance around the active hydrogen play a crucial role in the reaction's efficiency. Less sterically hindered functional groups react more readily. sigmaaldrich.com

Proposed Mechanistic Pathways in Catalytic Silylation

The efficiency of silylation reactions using BDA can be significantly enhanced by the use of catalysts. These catalysts activate either the silylating agent or the substrate, facilitating the silyl transfer.

N,N-Dimethyl-4-aminopyridine N-oxide (DMAPO) has been identified as an effective catalyst for the silylation of alcohols using this compound. elsevierpure.com DMAPO is known to act as a condensing agent and an oxidant in various reactions. In the context of silylation, it is proposed to function as a nucleophilic catalyst.

The catalytic cycle is believed to be initiated by the nucleophilic attack of the oxygen atom of DMAPO on one of the silicon atoms of BDA. This forms a highly reactive silylated pyridinium (B92312) intermediate and the corresponding amide anion. The alcohol substrate then attacks the activated silicon atom of the intermediate, leading to the formation of the silylated alcohol and regenerating the DMAPO catalyst. This cooperative catalysis between the boronic acid and DMAPO has been shown to be effective in other condensation reactions as well. rsc.org

Theoretical and experimental studies on the related catalyst, 4-(dimethylamino)pyridine (DMAP), in acetylation reactions support a nucleophilic catalysis pathway. nih.gov It is plausible that DMAPO operates through a similar mechanism in silylation, where it acts as a more potent nucleophile than the alcohol, thereby accelerating the reaction. The use of DMAP has been documented in a wide array of reactions, including silylations. semanticscholar.org

A study demonstrated that a catalytic amount of DMAPO (3 mol%) efficiently promotes the silylation of various alcohols with BDA. elsevierpure.com This method proved to be highly chemoselective for the monosilylation of 1,2-diols and showed that phenolic hydroxyl groups are silylated much faster than primary alcohols. elsevierpure.com

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a widely used reagent in organic synthesis, primarily as a source of fluoride ions in organic solvents. calpaclab.com It is particularly effective in catalyzing silylation and desilylation reactions. calpaclab.comnih.gov The fluoride ion is a potent nucleophile towards silicon, forming a strong Si-F bond.

In the context of silylation with BDA, the catalytic role of TBAF is proposed to involve the formation of a hypervalent silicon species. The fluoride ion from TBAF attacks the silicon atom of BDA, creating a pentacoordinate silicate (B1173343) intermediate. This intermediate is significantly more reactive than BDA itself, making the silyl group more susceptible to transfer to the substrate's active hydrogen.

This mechanism is supported by studies on TBAF-catalyzed reactions of other organosilicon compounds. For instance, in the addition of trialkylsilylalkynes to carbonyl compounds, TBAF activates the silyl group of the alkyne, facilitating the formation of an acetylide ion that then attacks the carbonyl group. organic-chemistry.org Similarly, in the decarboxylation of silyl alkynoates, TBAF is believed to react with the silyl alkynoate to generate a more reactive intermediate. nih.gov

The effectiveness of fluoride sources can vary. While TBAF is a common choice, other fluoride salts like cesium fluoride (CsF) have also shown catalytic activity, sometimes with even higher yields. nih.gov The choice of the fluoride source can be critical for the reaction's success.

Applications of N,o Bis Tert Butyldimethylsilyl Acetamide As a Selective Silylating Reagent

Chemoselective Silylation of Hydroxyl Functional Groups

Chemoselectivity—the ability to react with one functional group in the presence of others—is a critical aspect of modern organic synthesis. BTBSA, particularly when paired with a catalyst like N,N-dimethyl-4-aminopyridine N-oxide (DMAPO), demonstrates notable chemoselectivity in the silylation of various types of hydroxyl groups. oup.comdntb.gov.ua This catalytic system allows for efficient silylation under mild conditions. oup.com The reactivity towards silylation in this system is suggested to be influenced by the pKa of the hydroxyl group. oup.comdntb.gov.ua

Primary alcohols are readily silylated using N,O-Bis(tert-butyldimethylsilyl)acetamide. In a system catalyzed by 3 mol % of DMAPO, primary alcohols can be converted to their corresponding TBDMS ethers in high yields. The reaction typically proceeds at room temperature in a solvent such as tetrahydrofuran (B95107) (THF). For example, 4-phenyl-1-butanol (B1666560) undergoes silylation to afford the protected product in 95% yield after 12 hours. oup.com This efficiency highlights the utility of the BTBSA/DMAPO system for protecting sterically accessible primary hydroxyls.

The silylation of more sterically demanding secondary alcohols also proceeds efficiently with the BTBSA/DMAPO method. oup.com While reaction times may be slightly longer compared to primary alcohols, excellent yields are achievable. For instance, the silylation of 1-phenylethanol, a secondary alcohol, provides the corresponding TBDMS ether in 96% yield. This demonstrates the reagent's effectiveness even with increased steric bulk adjacent to the hydroxyl group.

The protection of tertiary alcohols is a significant challenge in chemical synthesis due to severe steric hindrance around the hydroxyl group. While many silylating agents fail to react or require harsh conditions, the BTBSA/DMAPO system has shown some efficacy. oup.com Although yields are generally lower and reaction times longer than for primary or secondary alcohols, the system is capable of silylating certain tertiary alcohols. For example, 1-adamantanol (B105290) can be converted to its TBDMS ether, albeit in a modest yield, demonstrating the potent reactivity of this reagent combination.

| Alcohol Substrate | Alcohol Type | Product | Yield (%) |

|---|---|---|---|

| 4-Phenyl-1-butanol | Primary | 4-Phenyl-1-(tert-butyldimethylsilyloxy)butane | 95 |

| 1-Phenylethanol | Secondary | (1-(tert-Butyldimethylsilyloxy)ethyl)benzene | 96 |

| 1-Adamantanol | Tertiary | 1-(tert-Butyldimethylsilyloxy)adamantane | 38 |

A key application of the BTBSA/DMAPO system is the selective silylation of phenolic hydroxyl groups in the presence of aliphatic alcohols. oup.com Research has shown that a phenolic hydroxyl group is silylated much more rapidly than a primary alcohol, a selectivity attributed to the lower pKa of phenols. oup.comdntb.gov.ua In competitive experiments, tyrosol, which contains both a phenolic and a primary hydroxyl group, undergoes selective silylation exclusively at the phenolic position, yielding the corresponding product in 98% yield with no protection observed at the primary alcohol. oup.com This high degree of selectivity allows for the differential protection of polyhydroxylated compounds containing both phenolic and alcoholic moieties.

| Substrate | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Tyrosol | BTBSA (1.1 eq), DMAPO (3 mol %), THF, rt, 3 h | 4-(2-(tert-Butyldimethylsilyloxy)ethyl)phenol | <1 (at primary OH) |

| Tyrosol | BTBSA (1.1 eq), DMAPO (3 mol %), THF, rt, 3 h | (4-(2-Hydroxyethyl)phenoxy)(tert-butyl)dimethylsilane | 98 (at phenolic OH) |

Regioselective Monosilylation of Polyols

Regioselectivity involves the preferential reaction at one specific site within a molecule that has multiple reactive sites. The BTBSA/DMAPO system has proven effective for the regioselective monosilylation of polyols, such as diols, enabling the protection of one hydroxyl group while leaving others free for subsequent transformations. oup.comdntb.gov.ua

The monosilylation of 1,2-diols (vicinal diols) can be achieved with high chemoselectivity using BTBSA and catalytic DMAPO. oup.com This method allows for the isolation of the monosilylated product in high yield, with minimal formation of the disilylated byproduct. For example, the reaction of hydrobenzoin, a C2-symmetric 1,2-diol, with BTBSA results in the formation of the mono-TBDMS ether in 84% yield, with only a small amount of the disilylated compound being produced. oup.com This selectivity is valuable for synthetic routes that require sequential manipulation of the hydroxyl groups in a diol.

| Substrate | Reaction Conditions | Monosilylated Product Yield (%) | Disilylated Product Yield (%) |

|---|---|---|---|

| (1R,2R)-1,2-Diphenylethane-1,2-diol (Hydrobenzoin) | BTBSA (1.1 eq), DMAPO (3 mol %), THF, rt, 24 h | 84 | 15 |

| 1-Phenyl-1,2-ethanediol | BTBSA (1.1 eq), DMAPO (3 mol %), THF, rt, 24 h | 81 (at primary OH) | 11 |

Intramolecular and Intermolecular Selectivity Considerations in Diol Silylation

This compound (BTBSA) has demonstrated notable chemoselectivity in the silylation of diols. An efficient method for the monosilylation of various alcohols has been developed using BTBSA in the presence of a catalytic amount (3 mol%) of N,N-dimethyl-4-aminopyridine N-oxide (DMAPO). oup.comoup.com This system allows for the successful monosilylation of 1,2-diols with high levels of chemoselectivity. oup.comoup.com

The selectivity of the silylation process, both in intermolecular (between different molecules) and intramolecular (within the same molecule) contexts, appears to be influenced by the acidity (pKa) of the hydroxyl groups. oup.comoup.com Experimental findings indicate that a phenolic hydroxyl group undergoes silylation significantly faster than a primary alcohol. oup.comoup.com This inherent reactivity difference allows for selective protection. For instance, when a compound containing both a phenolic and a primary hydroxyl group was subjected to the reaction conditions for a short duration (10 minutes), only the phenolic hydroxyl was silylated, achieving a high yield. oup.com

The reaction conditions have been optimized for various substrates. Studies on acyclic 1,2-diols showed that they are converted to their corresponding monosilylated products in high yields and with excellent chemoselectivity. oup.com For example, the reaction often proceeds effectively in acetonitrile (B52724) (MeCN) at elevated temperatures (60 °C). oup.com

Below is a table summarizing the selective monosilylation of various diols using the BTBSA/DMAPO system, highlighting the yields and conditions.

| Substrate (Diol) | Product (Monosilylate) | Yield (%) | Conditions | Source(s) |

| d,l-hydrobenzoin | Monosilylated hydrobenzoin | High | BTBSA (1.3 equiv), DMAPO (3 mol%), MeCN, 60°C | oup.com |

| meso-hydrobenzoin | Monosilylated hydrobenzoin | Moderate | BTBSA (1.3 equiv), DMAPO (3 mol%), MeCN, 60°C | oup.com |

| Cyclic d,l-diol | Monosilylated cyclic diol | 49 | BTBSA (1.3 equiv), DMAPO (3 mol%), MeCN, 60°C | oup.com |

| Substrate with phenolic and primary -OH | Phenolic silylation product | 97 (GC Yield) | BTBSA, DMAPO, 10 min | oup.com |

Application as a Protecting Group Reagent in Complex Molecule Synthesis

The tert-butyldimethylsilyl (TBS) group is one of the most prevalently used protecting groups in organic synthesis, especially for the protection of alcohols. numberanalytics.com Its utility stems from its straightforward installation, stability across a wide range of reaction conditions, and the mild conditions required for its removal. numberanalytics.com

Introduction of the tert-Butyldimethylsilyl (TBS) Protecting Group

The TBS group is introduced to a molecule to mask a reactive functional group, typically a hydroxyl group, preventing it from undergoing unwanted reactions during subsequent synthetic steps. numberanalytics.combham.ac.uk This protection strategy involves removing the acidic proton of the alcohol and reducing the nucleophilicity of the oxygen atom through steric hindrance. bham.ac.uk While tert-butyldimethylsilyl chloride (TBS-Cl) is a common reagent for this transformation, this compound (BTBSA) also serves as an effective silylating agent. oup.comchemicalbook.com

The process of silylation using BTBSA can be catalyzed by an organocatalyst like N,N-dimethyl-4-aminopyridine N-oxide (DMAPO). oup.com The reaction converts the alcohol into a tert-butyldimethylsilyl ether. This TBS ether is significantly more stable towards hydrolysis than simpler silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.org The TBS group's stability allows it to withstand various reaction conditions that the rest of the molecule may need to endure during a multi-step synthesis. numberanalytics.com

Strategic Use in Multi-Step Organic Transformations

The strategic application of TBS protection is critical in the total synthesis of complex natural products and other intricate molecules. numberanalytics.combham.ac.uk By protecting sensitive alcohol functionalities, chemists can perform a wide array of transformations on other parts of the molecule, such as oxidations, reductions, and metal-catalyzed reactions, without affecting the protected hydroxyl group. numberanalytics.com

For example, in the synthesis of deoxynucleosides, the 3' and 5'-hydroxyl groups can be protected as TBDMS (TBS) ethers to prevent side reactions during subsequent carboxamidation steps. researchgate.net This strategy ensures that the desired chemical modification occurs at the intended location. The stability of the TBS group is crucial; it must endure the conditions of intermediate steps and then be selectively removed at a later stage. bham.ac.uk The successful synthesis of large, complex molecules often hinges on a well-designed protecting group strategy. bham.ac.uk

Advanced Research and Future Perspectives

Computational and Theoretical Investigations of Silylation Processes

The mechanism and kinetics of silylation reactions involving N,O-Bis(tert-butyldimethylsilyl)acetamide are subjects of growing computational interest. While direct and extensive theoretical studies on this specific reagent are still emerging, valuable insights can be drawn from computational analyses of related silylating agents and the fundamental principles of silyl (B83357) group transfer.

Theoretical models, often employing Density Functional Theory (DFT), are instrumental in elucidating the transition states and reaction pathways of silylation. For silyl acetamides, the reaction is generally understood to proceed through a nucleophilic attack of the substrate's heteroatom (e.g., oxygen or nitrogen) on one of the silicon atoms of the reagent. This process is influenced by several factors, including the nature of the substrate, the solvent, and the steric and electronic properties of the silylating agent itself.

A key aspect of the silylation mechanism is the role of the leaving group. In the case of this compound, the departure of the N-(tert-butyldimethylsilyl)acetamide anion is a critical step. Computational studies on similar systems, such as N,O-Bis(trimethylsilyl)acetamide (BSA), suggest that the stability of the leaving group, which can be influenced by the solvent and the presence of catalysts, significantly impacts the reaction rate. nih.gov The bulky tert-butyldimethylsilyl groups in this compound are expected to have a profound effect on the reaction kinetics and selectivity compared to their trimethylsilyl (B98337) counterparts.

Kinetic modeling of reactions involving the transfer of tert-butyldimethylsilyl groups has provided quantitative insights into the influence of steric bulk. For instance, in group-transfer polymerization, the bulkiness of the alkyl substituent on the silyl group was found to increase the ratio of the activation energies of side reactions to that of the desired propagation reaction. rsc.org This suggests that the steric hindrance from the tert-butyl groups in this compound could play a crucial role in dictating reaction outcomes, a hypothesis that can be further explored and validated through dedicated computational studies.

Table 1: Factors Influencing Silylation Investigated by Computational Methods

| Factor | Investigated Aspect | Potential Impact on this compound Reactions |

| Silyl Group | Steric Bulk | Increased selectivity, potentially slower reaction rates compared to less hindered silylating agents. rsc.org |

| Leaving Group | Stability and Basicity | The N-(tert-butyldimethylsilyl)acetamide anion's stability influences the reaction equilibrium and rate. nih.gov |

| Substrate | Nucleophilicity and Steric Hindrance | Determines the feasibility and rate of the silylation reaction. |

| Solvent | Polarity and Coordinating Ability | Can stabilize transition states and influence reaction pathways. |

| Catalyst | Lewis or Brønsted Acidity/Basicity | Can accelerate the reaction by activating the silylating agent or the substrate. |

Future computational work will likely focus on developing more accurate models to predict the regioselectivity and stereoselectivity of silylations with this compound, especially in complex molecules. Such studies are crucial for optimizing reaction conditions and designing novel synthetic strategies. nih.govresearchgate.net

Integration into Flow Chemistry or Automated Synthesis Platforms for Enhanced Efficiency

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, reproducible, and scalable chemical processes. While the direct application of this specific reagent in continuous flow systems is an area of active development, the principles and successes observed with related silylating agents demonstrate its considerable potential.

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling reactive reagents. tue.nlresearchgate.net The derivatization of sensitive functional groups, a primary application of this compound, can greatly benefit from the controlled environment of a flow reactor. For instance, automated silylation of flavonoids has been successfully demonstrated using a 3D-printed microfluidic device with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), a closely related silylating agent. This approach showcased significantly higher efficiency compared to batch methods.

Automated synthesis platforms, which combine robotics with chemical reactors, can perform entire synthetic sequences with minimal human intervention. nih.govmdpi.com These systems are particularly well-suited for high-throughput screening of reaction conditions and for the synthesis of compound libraries. The use of this compound in such platforms could streamline the derivatization steps required for analysis (e.g., by gas chromatography-mass spectrometry) or for subsequent synthetic transformations. researchgate.netnih.gov

Table 2: Potential Advantages of Using this compound in Advanced Synthesis Platforms

| Platform | Advantage | Relevance to this compound |

| Flow Chemistry | Enhanced Safety | Better control over exothermic reactions and handling of moisture-sensitive reagents. tue.nl |

| Improved Reproducibility | Precise control of temperature, residence time, and stoichiometry leads to consistent product quality. researchgate.net | |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. | |

| Automated Synthesis | High-Throughput Screening | Rapid optimization of derivatization protocols for various substrates. nih.gov |

| Increased Efficiency | Reduced manual labor and potential for parallel synthesis. mdpi.com | |

| Data Integration | Automated data collection and analysis for improved process understanding. |

The development of robust and reliable methods for integrating this compound into these advanced platforms will be crucial for its future applications in pharmaceutical development, materials science, and other areas requiring efficient and controlled chemical synthesis.

Potential for Enantioselective Silylation Methodologies

The development of enantioselective silylation methods is a frontier in asymmetric synthesis, and this compound, while not inherently chiral, holds potential for use in such transformations through several strategic approaches. The creation of chiral silicon-containing molecules is of significant interest due to their applications in medicinal chemistry and as chiral building blocks.

One major strategy involves the use of a chiral catalyst to control the stereochemical outcome of the silylation reaction. This approach has been successfully employed in the enantioselective silylation of C-H bonds using transition metal catalysts in combination with chiral ligands. While these systems have not yet been extensively applied with acetamide-based silylating agents, the fundamental principles are transferable. A chiral catalyst could potentially differentiate between enantiotopic functional groups on a prochiral substrate, leading to the selective formation of one enantiomer of the silylated product.

Another avenue of exploration is the modification of the silylating agent itself by incorporating a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic unit that is temporarily attached to the substrate or reagent to direct the stereochemical course of a reaction. scielo.org.mxsigmaaldrich.com In the context of this compound, it is conceivable to develop derivatives where the acetyl group is replaced by a chiral acyl group. This would create a chiral silylating agent that could induce asymmetry in the silylation of prochiral substrates. After the silylation step, the chiral auxiliary could be cleaved and potentially recycled.

Table 3: Strategies for Enantioselective Silylation Involving Acetamide-Based Reagents

| Strategy | Description | Potential Role of this compound or its Derivatives |

| Chiral Catalysis | A chiral catalyst (e.g., a transition metal complex with a chiral ligand) controls the stereoselectivity of the silylation. | This compound could serve as the silyl source in a catalytically controlled asymmetric reaction. |

| Chiral Auxiliary | A chiral moiety is temporarily incorporated into the silylating agent or substrate to direct the stereoselective reaction. wikipedia.org | Development of novel chiral silylating agents based on the acetamide (B32628) scaffold. scielo.org.mx |

| Kinetic Resolution | The silylating agent reacts at different rates with the two enantiomers of a racemic substrate, allowing for their separation. | This compound could be used in the kinetic resolution of chiral alcohols or amines. |

The pursuit of enantioselective silylation methodologies using reagents like this compound is a challenging but rewarding area of research. Success in this field would provide powerful new tools for the synthesis of complex, enantiomerically pure molecules.

Broadening the Scope of this compound in Functional Group Transformations

While this compound is predominantly known as a protecting agent, its reactivity extends to a variety of other functional group transformations, a research area that is continuously expanding. The unique electronic and steric properties of this reagent enable it to participate in and promote reactions beyond simple silylation.

One notable area is its use in promoting cascade or multicomponent reactions. For instance, related N,O-bis(trimethylsilyl)imidates have been shown to participate in cascade reactions involving the silylation of an initial substrate, followed by the in-situ reaction of the generated silylated intermediate. This approach allows for the construction of complex molecular architectures in a single synthetic operation, which is highly desirable in terms of efficiency and atom economy. nih.gov The potential for this compound to mediate similar transformations is an exciting prospect.

Furthermore, this compound can act as a precursor to other reactive species. For example, its trimethylsilyl analogue, BSA, can serve as a Brønsted base precursor in certain reactions. chemicalbook.com The in-situ generation of a basic species can be advantageous in promoting reactions that are sensitive to the presence of strong, externally added bases. The applicability of this compound in this capacity warrants further investigation.

The development of novel bond-forming reactions mediated by silyl group migration is another promising area. purdue.edu In these reactions, a silyl group, initially introduced by a reagent such as this compound, can migrate to a different position within the molecule, triggering a subsequent bond-forming event. This strategy can lead to the stereoselective formation of complex structures.

Table 4: Expanded Functional Group Transformations Utilizing Acetamide-Based Silylating Agents

| Transformation Type | Description | Potential Application of this compound |

| Cascade Reactions | A series of intramolecular reactions are initiated by a single event, often the initial silylation. | As an initiator for the formation of complex cyclic or polycyclic systems. nih.gov |

| Multicomponent Reactions | Three or more reactants combine in a single reaction vessel to form a product that contains portions of all reactants. | As a key component in the one-pot synthesis of complex molecules. |

| In-situ Base Generation | The silylating agent or its byproducts act as a base to promote subsequent reactions. chemicalbook.com | For base-sensitive transformations where the controlled generation of a mild base is required. |

| Silyl-Mediated Rearrangements | The migration of a silyl group facilitates skeletal rearrangements or the formation of new bonds. purdue.edu | In the stereoselective synthesis of complex natural products and other targets. |

The exploration of these non-traditional applications will undoubtedly broaden the synthetic utility of this compound, establishing it as a more versatile tool in the arsenal (B13267) of the synthetic chemist.

Emerging Applications in Diverse Chemical Synthesis Fields

The unique properties of this compound are leading to its application in a growing number of diverse chemical synthesis fields, beyond its traditional use in small-molecule organic synthesis. These emerging applications leverage the stability and reactivity of the tert-butyldimethylsilyl group in novel ways.

In the synthesis of bioactive molecules and natural products, the selective protection of hydroxyl and amino groups is often a critical challenge. The steric bulk of the TBDMS group, introduced by this compound, can provide enhanced stability under a variety of reaction conditions, making it an invaluable tool in multi-step syntheses of complex targets. For example, the tert-butyldimethylsilyl ether is widely used due to its stability towards oxidative, reductive, and mild acidic and basic conditions. nih.gov

The field of materials science is also beginning to explore the use of silylating agents like this compound for the surface modification of materials. The introduction of silyl groups onto the surface of polymers, silica, or other substrates can alter their properties, such as hydrophobicity, adhesion, and biocompatibility. This opens up possibilities for creating new materials with tailored functionalities.

In organometallic chemistry, silyl groups can be incorporated into ligands to modulate the electronic and steric properties of metal complexes. This can have a significant impact on the catalytic activity and selectivity of these complexes in a wide range of transformations. The use of this compound to silylate ligand precursors is a potential strategy for fine-tuning the performance of organometallic catalysts.

Furthermore, the development of silyl transfer reagents for late-stage functionalization of complex molecules is an area of intense research. While traditional methods often require harsh conditions, newer approaches are being developed that allow for the introduction of silyl groups under milder conditions. dicp.ac.cn this compound and its derivatives could play a role in the development of such methodologies.

Table 5: Emerging Application Areas for this compound

| Field | Application | Significance |

| Bioactive Molecule Synthesis | Protection of functional groups in complex natural product synthesis. nih.gov | Enables the synthesis of complex and sensitive molecules with high efficiency. |

| Materials Science | Surface modification of polymers and other materials. | Creation of materials with tailored properties for a variety of applications. |

| Organometallic Chemistry | Modification of ligands for catalytic applications. | Fine-tuning of catalyst performance for improved activity and selectivity. |

| Late-Stage Functionalization | Development of mild and selective silyl group transfer reagents. dicp.ac.cn | Facilitates the diversification of complex drug candidates and other bioactive molecules. |

As our understanding of the reactivity and potential of this compound continues to grow, it is certain to find new and innovative applications in an even wider range of scientific disciplines.

Q & A

Q. What are the primary applications of N,O-Bis(trimethylsilyl)acetamide (BSA) in analytical chemistry?

BSA is widely used as a silylating agent for derivatizing polar functional groups (e.g., -OH, -NH) in gas chromatography (GC) and GC-MS analyses. It enhances volatility and thermal stability of analytes like amino acids, steroids, and pharmaceuticals. For example, it derivatizes levamisole and oxyclozanide in GC-MS protocols, improving detection sensitivity . Its high reactivity with amides and amines makes it unsuitable for sugar TMS derivatization without catalysts like chlorotrimethylsilane .

Q. What safety precautions are critical when handling BSA?

BSA is flammable (flash point 38–44°C), reacts violently with water, and causes severe skin/eye damage. Handling requires inert atmospheres (e.g., nitrogen), PPE (EN 374-standard gloves, safety goggles), and ventilation to avoid aerosol formation. Storage must be in airtight containers under dry, cool conditions (2–8°C) . Emergency measures include rinsing eyes with water for 15 minutes and avoiding induced vomiting if ingested .

Q. How should BSA be stored to prevent decomposition?

BSA hydrolyzes upon exposure to moisture, necessitating storage under anhydrous conditions (e.g., nitrogen or argon atmosphere). Containers should be sealed tightly and kept at 2–8°C to minimize degradation. Purity degradation can be monitored via GC to ensure reagent integrity .

Advanced Research Questions

Q. How can researchers optimize BSA-mediated silylation for diverse substrates?

Reaction efficiency depends on substrate steric hindrance, temperature (50–60°C optimal for sugars), and catalyst use. For recalcitrant substrates (e.g., tertiary alcohols), adding chlorotrimethylsilane (10–20 mol%) accelerates silylation. Solvent choice (e.g., pyridine) also impacts reaction kinetics. Post-reaction, excess BSA is removed via evaporation under reduced pressure .

Q. What analytical methods validate successful derivatization with BSA?

Post-derivatization, GC retention time shifts, mass spectral fragmentation patterns (via GC-MS), and NMR (e.g., disappearance of -OH/-NH peaks) confirm silylation. For quantitative analysis, internal standards (e.g., deuterated analogs) and calibration curves ensure reproducibility. Purity assessment via GC (>94–95% purity thresholds) is critical for reliable results .

Q. How do discrepancies in reported purity grades (94% vs. 95%) impact experimental outcomes?

Purity variations may arise from batch-specific impurities (e.g., residual silanol byproducts) that compete with target reactions. Researchers should verify purity via in-house GC analysis and adjust stoichiometry accordingly. Contradictory data in literature often reflect differences in supplier QC protocols .

Q. What are the limitations of BSA in peptide synthesis?

While BSA facilitates N,O-bis(trimethylsilyl) protection in peptide chain elongation (e.g., Boc-strategy), its sensitivity to hydrolysis requires stringent anhydrous conditions. Incompatibility with protic solvents limits its use in aqueous-phase reactions. Alternative silylating agents (e.g., BSTFA) may offer superior stability for specific applications .

Q. How does BSA compare to other silylating agents (e.g., BSTFA, TMCS) in derivatization efficiency?

BSA’s dual silyl groups provide higher reactivity than monosilyl agents (e.g., TMCS) but may introduce steric hindrance. BSTFA, while less reactive, offers better stability for long-term storage. Catalytic additives (e.g., TMCS) can enhance BSA’s performance in challenging substrates .

Methodological Considerations

Q. What steps ensure reproducibility in BSA-mediated reactions?

- Moisture control : Use anhydrous solvents and gloveboxes.

- Catalyst optimization : Screen TMCS concentrations (0.1–1 eq).

- Reaction monitoring : Track completion via TLC or in-situ FTIR for Si-O bond formation.

- Post-processing : Remove excess BSA via rotary evaporation and validate product stability .

Q. How can researchers mitigate side reactions during silylation?

Side products (e.g., trimethylsilanol) can be minimized by using molecular sieves to absorb water. For acid-sensitive substrates, neutral conditions (e.g., pyridine buffer) prevent undesired deprotection. Pre-silylation of reactive impurities in solvents (e.g., ethanol traces) improves selectivity .

Data Contradictions and Validation

Q. How should conflicting data on BSA’s ecological toxicity be addressed?

Current safety data sheets (SDS) lack ecotoxicological profiles for BSA. Researchers should apply precautionary principles (e.g., treat waste as hazardous) and consult institutional guidelines for disposal. Collaborative studies to fill data gaps are recommended .

Q. Why do melting points vary across literature (24°C vs. ambient liquid)?

Discrepancies arise from polymorphic forms or impurities. BSA’s liquid state at room temperature (density 0.82–0.83 g/mL) is standard, but crystalline forms may appear under sub-ambient conditions. Differential scanning calorimetry (DSC) can clarify phase behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.